molecular formula C14H19NO4 B15303949 Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B15303949
M. Wt: 265.30 g/mol
InChI Key: FHIKPETZIDHPKN-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3. It is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with an appropriate piperidine derivative under controlled conditions. One common method includes the use of benzylamine and a piperidine derivative in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-3-(hydroxymethyl)piperidine-1-carboxylate, while reduction could produce benzyl 3-hydroxy-3-(methyl)piperidine-1-carboxylate .

Scientific Research Applications

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • Piperidin-3-ylmethanol derivatives

Uniqueness

Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl group and hydroxymethyl substituents make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19NO4/c16-11-14(18)7-4-8-15(10-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,16,18H,4,7-11H2

InChI Key

FHIKPETZIDHPKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)O

Origin of Product

United States

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